molecular formula C9H11N3O2S B2841153 1-(4-Methoxybenzoyl)thiosemicarbazide CAS No. 833-84-1

1-(4-Methoxybenzoyl)thiosemicarbazide

Cat. No. B2841153
CAS RN: 833-84-1
M. Wt: 225.27
InChI Key: FMRFJSXJWQANHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiosemicarbazide derivatives, which may include 1-(4-Methoxybenzoyl)thiosemicarbazide, have been synthesized for various studies. For instance, a study synthesized a series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives . Another study mentioned the synthesis of a 1,2,4-triazole-3-thione derivative from a related compound .

Scientific Research Applications

1. Synthesis and Biological Activity

Thiosemicarbazides, like 1-(4-Methoxybenzoyl)thiosemicarbazide, have been utilized in synthesizing various biologically active compounds. For instance, studies have demonstrated the successful preparation of compounds with significant antimicrobial and antitubercular activities, as well as anticancer properties. One study details the synthesis of thiadiazoles and imidazolinones from thiosemicarbazide derivatives, highlighting their multiple biological activities (Hirpara et al., 2003).

2. Antimicrobial Properties

Another research area explores the antimicrobial potential of thiosemicarbazide derivatives. A study synthesizing various 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole compounds from 3-hydroxy-2-naphthoic acid hydrazide reported significant antibacterial and antifungal activity (Dogan et al., 1998).

3. Structural Characterization

The structural characterization of thiosemicarbazide derivatives is also a key area of research. For example, a study focused on synthesizing and characterizing N-naphthoacetyl-N'-o-methoxybenzoyl thiosemicarbazide, confirming its structure through various spectral methods (Lin, 2007).

4. Synthesis of Heterocyclic Compounds

Thiosemicarbazide derivatives are instrumental in the synthesis of heterocyclic compounds. A study highlights the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles with potential biological activity, using thiosemicarbazide derivatives as starting materials (Hovsepyan et al., 2014).

5. Metal Complex Formation

Research also includes the formation of metal complexes with thiosemicarbazide derivatives. A study reported the synthesis and structural characterization of manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide, indicating their potential applications in coordination chemistry and material science (Singh et al., 2014).

6. Tuberculostatic Activity

Thiosemicarbazide derivatives have also been studied for their tuberculostatic activity. A study focused on optimizing the synthesis of new thiosemicarbazide derivatives and testing their activity against Mycobacterium tuberculosis (Popovici et al., 2021).

7. Enzyme Inhibition Studies

Thiosemicarbazide derivatives have been investigated for their potential in enzyme inhibition. A study synthesized various 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities and suggesting their potential as enzyme inhibitors (Noolvi et al., 2016).

Safety and Hazards

While specific safety and hazard information for 1-(4-Methoxybenzoyl)thiosemicarbazide is not available, a safety data sheet for a related compound, thiosemicarbazide, indicates that it is hazardous and can be fatal if swallowed .

Future Directions

Thiosemicarbazide derivatives, potentially including 1-(4-Methoxybenzoyl)thiosemicarbazide, continue to garner attention due to their range of biological activities. Future research may focus on synthesizing new compounds and determining their biological activity .

properties

IUPAC Name

[(4-methoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRFJSXJWQANHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)thiosemicarbazide

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